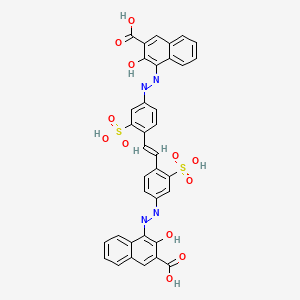
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and diverse color range.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The compound can also form complexes with metal ions, which can further influence its behavior and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-Carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-1-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
4-((4-(2-(4-((3-Carboxy-2-hydroxy-1-naphthyl)diazenyl)-2-sulfophenyl)vinyl)-3-sulfophenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific arrangement of azo groups and sulfonic acid groups, which confer distinct color properties and stability. Compared to similar compounds, it offers a broader range of applications in various fields due to its enhanced stability and vibrant color.
Propiedades
Número CAS |
6276-96-6 |
|---|---|
Fórmula molecular |
C36H24N4O12S2 |
Peso molecular |
768.7 g/mol |
Nombre IUPAC |
4-[[4-[(E)-2-[4-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C36H24N4O12S2/c41-33-27(35(43)44)15-21-5-1-3-7-25(21)31(33)39-37-23-13-11-19(29(17-23)53(47,48)49)9-10-20-12-14-24(18-30(20)54(50,51)52)38-40-32-26-8-4-2-6-22(26)16-28(34(32)42)36(45)46/h1-18,41-42H,(H,43,44)(H,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,39-37?,40-38? |
Clave InChI |
BDXUBDHCCBUMEP-MQJWSLAISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C(=CC6=CC=CC=C65)C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C(=CC6=CC=CC=C65)C(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


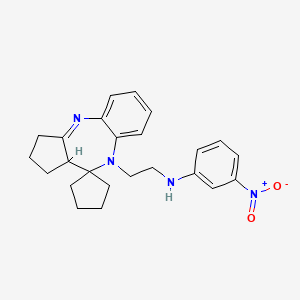


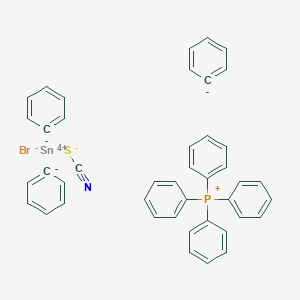



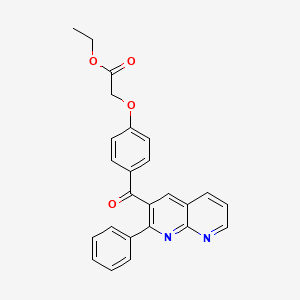

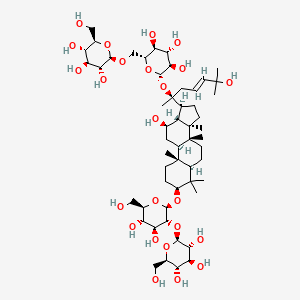
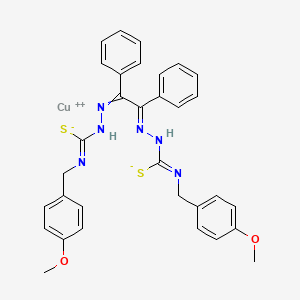
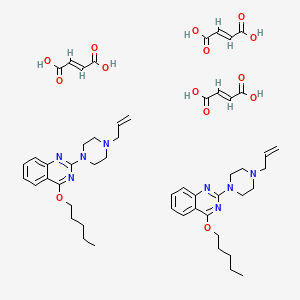
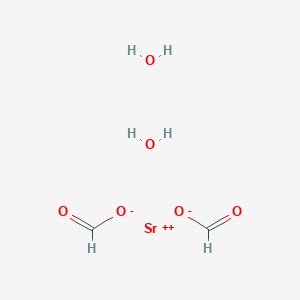
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
